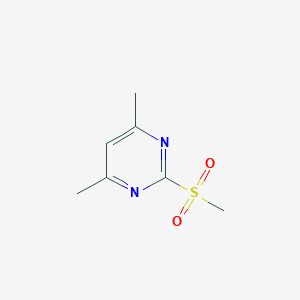

4,6-Dimethyl-2-methylsulfonylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dimethyl-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-4-6(2)9-7(8-5)12(3,10)11/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPSNGCLCHWTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378242 | |

| Record name | 4,6-Dimethyl-2-methylsulfonylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35144-22-0 | |

| Record name | 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35144-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethyl-2-methylsulfonylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine, 4,6-dimethyl-2-(methylsulfonyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DIMETHYL-2-(METHYLSULFONYL)PYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85VAF5UF4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dimethyl-2-methylsulfonylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethyl-2-methylsulfonylpyrimidine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical structure, characterized by a pyrimidine core substituted with two methyl groups and a methylsulfonyl group, imparts specific reactivity and solubility properties that make it a valuable building block in medicinal and agricultural chemistry.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway. This compound is notably used as a reactant in the preparation of derivatives that act as endothelin receptor antagonists.[2]

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These properties are fundamental to understanding the compound's behavior in various chemical and biological systems, informing its handling, formulation, and application in further research and development.

Identification and Structural Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 35144-22-0 | Chem-Impex[1] |

| Molecular Formula | C₇H₁₀N₂O₂S | Chem-Impex[1] |

| Molecular Weight | 186.23 g/mol | Chem-Impex[1] |

| Canonical SMILES | CC1=CC(=NC(=N1)S(=O)(=O)C)C | PubChem[3] |

| InChI Key | ZHPSNGCLCHWTRG-UHFFFAOYSA-N | PubChem[3] |

| PubChem CID | 2772382 | Chem-Impex[1] |

Measured and Predicted Physical Properties

| Property | Value | Source |

| Appearance | White to yellow to orange powder/crystal | Chem-Impex[1] |

| Melting Point | 80 - 85 °C | Chem-Impex[1] |

| 84 - 86 °C | LookChem[4] | |

| Solubility | Soluble in Methanol, Slightly soluble in Chloroform | LookChem[4] |

| pKa (Predicted) | -1.84 ± 0.30 | LookChem[4] |

| XLogP3 (Predicted) | 0.6 | PubChem[3] |

Synthesis Pathway

This compound can be synthesized through a convenient and efficient three-step process. This pathway begins with the cyclocondensation of acetylacetone and thiourea, followed by methylation and finally oxidation to yield the target compound.[5]

References

4,6-Dimethyl-2-methylsulfonylpyrimidine mechanism of action

An In-depth Technical Guide on 4,6-Dimethyl-2-methylsulfonylpyrimidine

Abstract

This compound is a chemical compound primarily utilized as a building block in organic synthesis. While its direct mechanism of action as a bioactive agent is not extensively documented in publicly available scientific literature, its structural class, sulfonylpyrimidines, is notably associated with herbicidal activity. This guide synthesizes the available information on this compound, focusing on its chemical properties and its role as a synthetic intermediate. Due to the limited data on its specific biological interactions, this document will also draw inferences from the well-established mechanism of action of related sulfonylpyrimidine compounds, particularly in the context of their use in agriculture.

Chemical Identity and Properties

This compound is a substituted pyrimidine ring with the following key features: two methyl groups at positions 4 and 6, and a methylsulfonyl group at position 2.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 35144-22-0 |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 85-89 °C |

| Boiling Point | 329.8±35.0 °C (Predicted) |

| Density | 1.34±0.1 g/cm³ (Predicted) |

| pKa | -3.69±0.50 (Predicted) |

Role as a Synthetic Intermediate

The primary documented application of this compound is as an intermediate in the synthesis of more complex molecules. The methylsulfonyl group is an excellent leaving group, making the 2-position of the pyrimidine ring susceptible to nucleophilic substitution. This reactivity is exploited in the construction of various derivatives.

A significant application is in the synthesis of sulfonylurea herbicides. In a typical synthetic route, the methylsulfonyl group is displaced by an amine, which is then further reacted to generate the final sulfonylurea structure.

Experimental Workflow: Generalized Synthesis of a Sulfonylurea Herbicide

Caption: Generalized synthetic pathway for sulfonylurea herbicides.

Inferred Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Proposed Signaling Pathway for Sulfonylpyrimidine Herbicides

Caption: Inhibition of branched-chain amino acid synthesis by sulfonylpyrimidines.

Inhibition of ALS by sulfonylurea herbicides leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death. It is plausible that if this compound were to exhibit herbicidal activity, it would likely operate through a similar mechanism.

Experimental Protocols

Detailed experimental protocols for assessing the specific biological activity of this compound are not published. However, a standard approach to determine if it acts as an ALS inhibitor would involve the following methodologies.

Protocol 1: In Vitro ALS Enzyme Activity Assay

-

Enzyme Extraction: Isolate ALS from a suitable plant source (e.g., etiolated barley shoots) through differential centrifugation and ammonium sulfate precipitation.

-

Assay Reaction: The activity of the isolated enzyme is measured by quantifying the formation of acetolactate's acid-catalyzed decarboxylation product, acetoin. The reaction mixture typically contains:

-

Phosphate buffer (pH 7.0)

-

Pyruvate (substrate)

-

Thiamine pyrophosphate (TPP), FAD, and MgCl₂ (cofactors)

-

Varying concentrations of the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

-

Acetoin Quantification: The reaction is stopped by the addition of sulfuric acid. The mixture is then heated to facilitate the decarboxylation of acetolactate to acetoin. Acetoin is subsequently derivatized with creatine and α-naphthol, producing a colored complex that can be quantified spectrophotometrically at 530 nm.

-

Data Analysis: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Whole Plant Growth Inhibition Assay

-

Plant Cultivation: Grow a sensitive plant species (e.g., Arabidopsis thaliana or Lemna minor) in a controlled environment (hydroponics or agar medium).

-

Herbicide Application: Apply this compound at various concentrations to the growth medium.

-

Growth Measurement: After a defined period (e.g., 7-14 days), assess plant growth by measuring parameters such as root length, shoot fresh weight, or chlorophyll content.

-

Data Analysis: Determine the effective concentration that causes 50% growth inhibition (EC₅₀) by plotting the percentage of growth inhibition against the logarithm of the compound's concentration.

Conclusion

This compound is a well-defined chemical entity with established utility in organic synthesis, particularly as a precursor for sulfonylurea herbicides. While direct evidence for its mechanism of action is lacking in the scientific literature, its structural relationship to known ALS inhibitors strongly suggests a potential mode of action through the disruption of branched-chain amino acid biosynthesis in plants. Further empirical studies, such as in vitro enzyme assays and whole-plant growth inhibition studies, would be necessary to definitively elucidate its biological activity and confirm this hypothesis. For researchers in drug development, while this specific compound may not have direct therapeutic applications, the pyrimidine scaffold and the principles of targeting essential metabolic pathways remain relevant areas of investigation.

Unveiling the Biological Potential of 4,6-Dimethyl-2-methylsulfonylpyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 4,6-Dimethyl-2-methylsulfonylpyrimidine have emerged as a versatile class of molecules with a wide spectrum of activities, including anticancer, kinase inhibition, and herbicidal effects. This technical guide provides an in-depth overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated workflows and signaling pathways to facilitate further research and drug development endeavors.

Quantitative Biological Activity Data

The following tables summarize the reported biological activity of various this compound derivatives and related pyrimidine compounds, providing a comparative overview of their potency against different biological targets.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound ID/Class | Cell Line | Activity Metric (IC50) | Reference |

| Curcumin-pyrimidine analog 3g | MCF-7 (Breast Cancer) | 0.61 ± 0.05 µM | |

| Thienopyrimidine derivative 2 | MCF-7 (Breast Cancer) | 0.013 µM | |

| Imidazo[1,2-a]pyrimidine derivative 3a | A549 (Lung Carcinoma) | 5.988 ± 0.12 µM | [1] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast Cancer) | 43.4 µM | [1] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast Cancer) | 35.1 µM | [1] |

| Pyrrolo[2,3-d]pyrimidine derivative 5k | HepG2 (Liver Cancer) | - | [2] |

| Pyrimidine derivative 1 | A549 (Lung Cancer) | - | [3] |

| Pyrimidine-5-carbonitrile 10b | MCF-7 (Breast Cancer) | 7.68 µM |

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives

| Compound ID/Class | Target Kinase | Activity Metric (IC50) | Reference |

| Pyrido[2,3-d]pyrimidine derivative | CDK4/Cyclin D1 | - | [4] |

| Pyrrolo[2,3-d]pyrimidine derivative 5k | EGFR | 79 nM | [2] |

| Pyrrolo[2,3-d]pyrimidine derivative 5k | Her2 | 40 nM | [2] |

| Pyrrolo[2,3-d]pyrimidine derivative 5k | VEGFR2 | 136 nM | [2] |

| Pyrimidine-based derivative 13 | Aurora A | < 200 nM | [5] |

| N-trisubstituted pyrimidine 38j | AURKA | 0.0071 µM | [6] |

| N-trisubstituted pyrimidine 38j | AURKB | 0.0257 µM | [6] |

| Pyrimidine derivative 33 | JAK1 | 2.1 nM | [7] |

| Pyrimidine derivative 33 | JAK2 | 12 nM | [7] |

Table 3: Herbicidal Activity of Pyrimidine Derivatives

| Compound ID/Class | Target Weed | Activity Metric | Reference |

| Pyrimidine-substituted chlorsulfuron W104 | Brassica campestris | 70.8% inhibition at 150 g·ha⁻¹ (Pre-emergence) | [8] |

| Pyrimidine thiourea derivative 4d | Brassica napus L. | 81.5% root growth inhibition at 100 mg L⁻¹ | [9] |

| Pyrimidine thiourea derivative 4f | Digitaria adscendens | 81% root growth inhibition at 100 mg L⁻¹ | [9] |

| Pyrido[2,3-d]pyrimidine derivative 2o | Agrostis stolonifera | Good activity at 1 mM | [10][11] |

| 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine 5h | Pennisetum alopecuroides L. | IC50 = 3.48 mg L⁻¹ (Chlorophyll inhibition) | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are comprehensive protocols for key biological assays used to evaluate the activity of this compound derivatives.

Anticancer Activity Assays

1. MTT Cell Proliferation Inhibition Assay

This assay is a colorimetric method used to assess cell viability.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the compounds.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

-

2. Sulforhodamine B (SRB) Assay

This assay is used to determine cell density based on the measurement of cellular protein content.

-

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Test compounds

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with water to remove TCA.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

-

Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

-

Kinase Inhibition Assays

ADP-Glo™ Kinase Assay

This is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

-

Materials:

-

Kinase enzyme (e.g., AURKA, JAK1)

-

Kinase substrate

-

ATP

-

Test compounds

-

Kinase reaction buffer

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque multi-well plates

-

Luminometer[4]

-

-

Protocol:

-

Kinase Reaction Setup: In a multi-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and various concentrations of the test compound in the kinase reaction buffer. Include positive (no inhibitor) and negative (no kinase) controls.[4]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[4]

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

-

Herbicidal Activity Assays

Pot Trials for Pre- and Post-emergence Herbicidal Activity

-

Materials:

-

Culture soil (e.g., a mix of vermiculite, loam, and fertilizer soil)

-

Paper cups or pots

-

Test compounds

-

Weed seeds (e.g., Echinochloa crusgalli, Amaranthus tricolor)

-

Positive control (commercial herbicide, e.g., chlorsulfuron)[8]

-

-

Protocol:

-

Pre-emergence Treatment:

-

Fill paper cups with culture soil.

-

Spray the soil surface with the test compounds at desired concentrations (e.g., 15 g·ha⁻¹ and 150 g·ha⁻¹).

-

Sow the weed seeds in the treated soil.

-

Water the pots and maintain appropriate moisture levels.[8]

-

-

Post-emergence Treatment:

-

Sow weed seeds in paper cups filled with culture soil and allow them to grow to a certain stage (e.g., two-leaf stage).

-

Spray the seedlings with the test compounds at the desired concentrations.

-

-

Evaluation:

-

After a set period (e.g., 2-3 weeks), visually assess the herbicidal effect by measuring parameters such as inhibition of germination, shoot growth, and root growth.

-

Calculate the percentage of inhibition compared to an untreated control.

-

-

Visualizing Workflows and Pathways

To better illustrate the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds [mdpi.com]

- 11. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and herbicidal activities of novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives as potential pigment biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-Dimethyl-2-methylsulfonylpyrimidine (CAS: 35144-22-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Dimethyl-2-methylsulfonylpyrimidine, a key heterocyclic building block in the development of pharmaceuticals and agrochemicals. This document consolidates available data on its chemical and physical properties, synthesis, reactivity, and toxicological profile. It also explores its role as a versatile intermediate and the biological activities of compounds derived from it.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical structure features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a methylsulfonyl group at position 2. The strong electron-withdrawing nature of the methylsulfonyl group makes the C2 position highly susceptible to nucleophilic attack.

Physicochemical Data

The known physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 35144-22-0 | [1] |

| Molecular Formula | C₇H₁₀N₂O₂S | [1] |

| Molecular Weight | 186.23 g/mol | [1] |

| Melting Point | 80 - 85 °C | [2] |

| Boiling Point (Predicted) | 358.3 ± 45.0 °C | [3] |

| Appearance | White to yellow to orange powder/crystal | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| pKa (Predicted) | -1.84 ± 0.30 | [3] |

| XLogP3 (Predicted) | 0.6 | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of the compound.

| Spectrum Type | Data | Reference(s) |

| ¹H-NMR (270 MHz, CDCl₃) | δ 7.2 (1H, s), 3.4 (3H, s), 2.6 (6H, s) | |

| ¹³C-NMR (100 MHz, CDCl₃) | δ 171.0, 165.8, 116.3, 42.8, 19.6 | [4] |

| IR Spectrum | Data not available for the title compound. The related 4,6-dimethoxy analog shows characteristic peaks for C=N, C-O, and SO₂ stretching. | [5] |

| Mass Spectrum (EI) | Data not available. Fragmentation of pyrimidines typically involves initial loss of substituents followed by cleavage of the heterocyclic ring. |

Synthesis and Purification

Several synthetic routes to this compound have been reported. A common and efficient method is a three-step process starting from the cyclocondensation of acetylacetone and thiourea.

Three-Step Synthesis Protocol

This method involves cyclocondensation, methylation, and subsequent oxidation.[4]

Step 1: Synthesis of 4,6-dimethyl-2-mercaptopyrimidine

-

Combine acetylacetone and thiourea in ethanol to form a suspension.

-

Add concentrated hydrochloric acid to the mixture.

-

Reflux the reaction mixture for 2-3 hours, during which a yellow solid will precipitate.

-

Cool the mixture to 0-5 °C and stir for 1 hour.

-

Collect the solid by vacuum filtration and dry to yield 4,6-dimethyl-2-mercaptopyrimidine.

Step 2: Synthesis of 4,6-dimethyl-2-(methylthio)pyrimidine

-

Dissolve the 4,6-dimethyl-2-mercaptopyrimidine from Step 1 in an aqueous solution of sodium hydroxide.

-

After stirring for 30 minutes, add dimethyl sulfate and continue to stir for 3 hours.

-

Monitor the reaction for completion (e.g., by TLC).

-

Extract the product with dichloromethane.

-

Purify the crude product by passing it through a short silica gel column and evaporating the solvent.

Step 3: Synthesis of this compound

-

Dissolve the 4,6-dimethyl-2-(methylthio)pyrimidine from Step 2 in a suitable solvent such as dichloromethane or acetic acid.[4]

-

Add a catalytic amount of sodium tungstate and tetrabutylammonium bromide.[4]

-

Slowly add hydrogen peroxide (30-35% aqueous solution) while maintaining the temperature at 40-45 °C.

-

After the addition is complete, maintain the temperature and stir until the reaction is complete.

-

Cool the reaction mixture, and perform a suitable work-up which may include extraction with an organic solvent, washing with water, and drying over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the final product by recrystallization, for example, from ethanol or by adding ether to a concentrated solution to induce crystallization.[4]

Caption: General workflow for the three-step synthesis.

Chemical Reactivity

The key to the utility of this compound as a synthetic intermediate is the reactivity of the C2-methylsulfonyl group. The pyrimidine ring, being an electron-deficient heterocycle, activates the C2 position towards nucleophilic aromatic substitution (SNAr). The methylsulfonyl group is an excellent leaving group, facilitating displacement by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic C2 carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing pyrimidine ring. In the second step, the methylsulfinate anion is eliminated, restoring aromaticity and yielding the substituted pyrimidine.

Caption: Mechanism of nucleophilic aromatic substitution.

This reactivity allows for the introduction of various functional groups at the C2 position, including:

-

O-nucleophiles: Alcohols and phenols can be used to form 2-alkoxy or 2-aryloxy pyrimidines. This reaction is fundamental in the synthesis of endothelin receptor antagonists like ambrisentan.

-

N-nucleophiles: Amines can displace the methylsulfonyl group to produce 2-aminopyrimidines.

-

S-nucleophiles: Thiols react to form 2-thioether pyrimidines.

The reaction rate is influenced by the nucleophilicity of the attacking species and the solvent conditions.

Biological Activity and Mechanism of Action

While this compound itself is not typically the final active molecule, the pyrimidine scaffold it provides is present in numerous biologically active compounds. The biological activity is highly dependent on the nature of the substituent introduced at the C2 position.

Herbicidal Activity

Many commercial herbicides feature a 4,6-disubstituted-pyrimidine core. These herbicides often act by inhibiting key enzymes in the biosynthetic pathways of plants. Two prominent targets are Acetolactate Synthase (ALS) and Dihydroorotate Dehydrogenase (DHODH).

-

Acetolactate Synthase (ALS) Inhibition: ALS is the first enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death. Herbicides like sulfonylureas and pyrimidinyl-benzoates are known ALS inhibitors.

Caption: Inhibition of the branched-chain amino acid pathway.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1] Inhibiting this enzyme depletes the cell of necessary pyrimidines, arresting cell proliferation and growth.[6] This is a more recently discovered mode of action for some herbicides.[1]

Caption: Inhibition of the de novo pyrimidine synthesis pathway.

Pharmaceutical Applications

The 4,6-dimethyl-2-pyrimidinyl core is a key structural element in various therapeutic agents. It serves as a crucial intermediate in the synthesis of ambrisentan, an endothelin receptor antagonist used to treat pulmonary hypertension. It is also explored in the development of antiviral and anticancer agents.[2] The specific biological mechanism is dependent on the final molecular structure.

Toxicology and Safety

Detailed toxicological data for this compound is limited. The available information is primarily from regulatory classifications and safety data sheets.

Hazard Classification

Based on aggregated GHS data, the compound is classified with the following hazards:[1]

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| H317 | May cause an allergic skin reaction |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| H361 | Suspected of damaging fertility or the unborn child |

Acute Toxicity

-

Oral LD₅₀: No data available.[7]

-

Dermal LD₅₀: No data available.

-

Inhalation LC₅₀: No data available.

Given the lack of specific data, the compound should be handled with appropriate precautions in a laboratory setting, using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Applications in Research and Development

This compound is a valuable building block for several key reasons:

-

Versatility: The highly reactive sulfonyl group allows for the facile introduction of a wide array of substituents, making it ideal for creating libraries of compounds for screening in drug discovery and agrochemical research.

-

Structural Core: It provides a stable and synthetically accessible pyrimidine core that is a known privileged structure in many biologically active molecules.

-

Intermediate for Marketed Products: Its use in the synthesis of established drugs like ambrisentan makes it an important compound for the pharmaceutical industry.[8]

Researchers can leverage the predictable reactivity of this compound in diversity-oriented synthesis to explore new chemical space and develop novel compounds with desired biological activities.

References

- 1. This compound | C7H10N2O2S | CID 2772382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. researchgate.net [researchgate.net]

- 5. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

In-Depth Technical Guide to the Structure Elucidation of 4,6-Dimethyl-2-methylsulfonylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4,6-Dimethyl-2-methylsulfonylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. This document details the spectroscopic data, experimental protocols, and analytical workflow used to confirm the chemical structure of this compound.

Compound Identification

Chemical Structure:

Caption: Chemical structure of this compound.

Compound Details:

| Parameter | Value | Reference |

| IUPAC Name | 4,6-dimethyl-2-(methylsulfonyl)pyrimidine | [1] |

| Molecular Formula | C₇H₁₀N₂O₂S | [1] |

| Molecular Weight | 186.23 g/mol | [2] |

| CAS Number | 35144-22-0 | [1] |

| Appearance | White to yellow to orange powder/crystal | [2] |

| Melting Point | 80 - 85 °C | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.21 | Singlet | 1H | Pyrimidine C5-H | [3] |

| 3.35 | Singlet | 3H | -SO₂CH₃ | [3] |

| 2.60 | Singlet | 6H | Pyrimidine C4-CH₃ & C6-CH₃ | [3] |

¹³C NMR (Carbon NMR) Data:

| Chemical Shift (δ) ppm | Assignment | Reference |

| 171.0 | Pyrimidine C4 & C6 | [3] |

| 165.8 | Pyrimidine C2 | [3] |

| 116.3 | Pyrimidine C5 | [3] |

| 42.8 | -SO₂CH₃ | [3] |

| 19.6 | Pyrimidine C4-CH₃ & C6-CH₃ | [3] |

Infrared (IR) Spectroscopy (Predicted)

While an experimental spectrum is not available, the expected characteristic IR absorption bands for this compound are predicted based on its functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (pyrimidine ring) |

| 3000-2850 | C-H stretch | Alkane (-CH₃) |

| ~1600, ~1500 | C=C and C=N stretch | Aromatic ring (pyrimidine) |

| ~1470, ~1370 | C-H bend | Alkane (-CH₃) |

| 1350-1300 & 1180-1160 | S=O asymmetric & symmetric stretch | Sulfonyl (-SO₂-) |

| ~900-675 | C-H out-of-plane bend | Aromatic ring |

Mass Spectrometry (MS) (Predicted)

In the absence of experimental mass spectra, a plausible fragmentation pattern under electron ionization (EI) is proposed.

Predicted Mass Spectrometry Fragmentation:

| m/z | Proposed Fragment | Notes |

| 186 | [M]⁺ | Molecular ion peak. |

| 171 | [M - CH₃]⁺ | Loss of a methyl radical from one of the pyrimidine methyl groups. |

| 107 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical. |

| 79 | [SO₂CH₃]⁺ | Methylsulfonyl cation. |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the structure elucidation of this compound.

Synthesis of this compound

A convenient three-step synthesis involves cyclocondensation, methylation, and oxidation.[3]

Workflow for Synthesis:

Caption: Synthetic pathway for this compound.

Detailed Protocol:

-

Cyclocondensation: Acetylacetone and thiourea are reacted in the presence of an acid catalyst (e.g., hydrochloric acid) to yield 4,6-dimethyl-2-mercaptopyrimidine.[3]

-

Methylation: The resulting mercaptopyrimidine is then methylated. A common method involves using dimethyl carbonate with a phase transfer catalyst like tetrabutylammonium bromide to produce 4,6-dimethyl-2-(methylthio)pyrimidine.[3]

-

Oxidation: The final step is the oxidation of the methylthio group to a methylsulfonyl group. This is typically achieved using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate.[3] The final product is then purified, for example, by recrystallization from ethanol.[3]

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Spectroscopy Protocol:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

FT-IR Spectroscopy (General Protocol for Solids)

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.

-

Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

FT-IR Spectroscopy Protocol:

-

Instrument: Fourier Transform Infrared Spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (General Protocol for Pyrimidine Derivatives)

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Mass Spectrometry Protocol (Electron Ionization):

-

Instrument: Mass spectrometer with an electron ionization (EI) source.

-

Ionization Energy: 70 eV.

-

Inlet System: Direct insertion probe or GC inlet.

-

Mass Range: m/z 40-500.

-

Source Temperature: 200-250 °C.

Structure Elucidation Workflow

The logical process for determining the structure of this compound from the spectroscopic data is outlined below.

Caption: Workflow for the structure elucidation of this compound.

This in-depth guide provides the necessary information for researchers, scientists, and drug development professionals to understand the structural characterization of this compound. The combination of verified NMR data and predictive analysis for other spectroscopic techniques offers a comprehensive view of its chemical identity.

References

Spectroscopic and Synthetic Profile of 4,6-Dimethyl-2-methylsulfonylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-Dimethyl-2-methylsulfonylpyrimidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details experimental protocols for its synthesis and spectroscopic characterization and includes a visualization of a relevant biological signaling pathway where its derivatives play a significant role.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Reference |

| 7.21 | Singlet | 1H | Pyrimidine C5-H | CDCl₃ | [1] |

| 3.35 | Singlet | 3H | SO₂-CH₃ | CDCl₃ | [1] |

| 2.60 | Singlet | 6H | Pyrimidine C4,C6-CH₃ | CDCl₃ | [1] |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Solvent | Reference |

| 171.0 | Pyrimidine C4, C6 | CDCl₃ | [1] |

| 165.8 | Pyrimidine C2 | CDCl₃ | [1] |

| 116.3 | Pyrimidine C5 | CDCl₃ | [1] |

| 42.8 | SO₂-CH₃ | CDCl₃ | [1] |

| 19.6 | Pyrimidine C4,C6-CH₃ | CDCl₃ | [1] |

Infrared (IR) Spectroscopy

While literature confirms the use of IR spectroscopy for the characterization of this compound, specific peak data is not detailed in the cited publications.[1] The table below lists the expected characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=N (pyrimidine ring) | 1650-1550 |

| C=C (pyrimidine ring) | 1580-1450 |

| S=O (sulfonyl) | 1350-1300 and 1160-1120 |

Mass Spectrometry (MS)

Mass spectrometry has been used to confirm the identity of this compound.[1] The primary data point available is the molecular weight, which corresponds to the molecular ion peak.

| m/z | Interpretation |

| 186.23 | [M]⁺ (Molecular Ion) |

Experimental Protocols

Synthesis of this compound

A convenient three-step synthesis has been reported with an overall yield of 75%.[1]

Step 1: Synthesis of 4,6-dimethyl-2-mercaptopyrimidine

-

Acetylacetone and thiourea are subjected to a cyclocondensation reaction.

-

The reaction is carried out in the presence of hydrochloric acid.

Step 2: Synthesis of 4,6-dimethyl-2-methylthiopyrimidine

-

The product from Step 1, 4,6-dimethyl-2-mercaptopyrimidine, is methylated.

-

Dimethyl carbonate is used as the methylating agent.

-

Tetrabutylammonium bromide serves as a phase transfer catalyst.

Step 3: Synthesis of this compound

-

The 4,6-dimethyl-2-methylthiopyrimidine from Step 2 is oxidized.

-

Hydrogen peroxide is used as the oxidizing agent.

-

Sodium tungstate and tetrabutylammonium bromide are used as catalysts.

Spectroscopic Characterization Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation: A thin film of the solid sample is prepared on a potassium bromide (KBr) disc.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, for example, by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Signaling Pathway Visualization

This compound is a crucial building block for the synthesis of endothelin receptor antagonists.[2] Endothelins are peptides that play a key role in vasoconstriction and cell proliferation. The diagram below illustrates the signaling pathway initiated by the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB.

References

Solubility Profile of 4,6-Dimethyl-2-methylsulfonylpyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethyl-2-methylsulfonylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate for various bioactive molecules necessitates a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines detailed experimental protocols for its determination, and presents a generalized workflow for solubility assessment.

Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, qualitative solubility information has been compiled from various chemical supplier databases. This information is valuable for initial solvent screening and experimental design.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | CAS Number | Solubility Classification |

| Methanol | 67-56-1 | Soluble / Slightly Soluble[1][2][3][4] |

| Chloroform | 67-66-3 | Slightly Soluble[1][3][4] |

Note: "Soluble" and "Slightly Soluble" are qualitative terms. The actual concentration at saturation may vary and is dependent on temperature. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

The absence of specific quantitative data necessitates robust experimental methods to determine the solubility of this compound in solvents relevant to a particular research or development workflow. The following are standard protocols adapted from methodologies reported for other pyrimidine derivatives.

Thermodynamic (Equilibrium) Solubility Determination by the Shake-Flask Method

This method measures the equilibrium solubility of a compound, representing the true saturation point of a solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, acetonitrile, ethyl acetate, etc.)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution and precipitation rates have reached equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a minimum of 2 hours to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC.

-

Calculation: The solubility is calculated from the concentration of the analyte in the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Gravimetric Method

For systems where the solvent is volatile and the solute is stable upon heating, a gravimetric method can be employed.

Procedure:

-

Equilibration: Prepare a saturated solution as described in steps 1 and 2 of the shake-flask method.

-

Sample Withdrawal: Carefully withdraw a known mass or volume of the clear, saturated supernatant.

-

Solvent Evaporation: Place the aliquot in a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's decomposition point).

-

Final Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility is determined by the mass of the dissolved solid in the known mass or volume of the solvent.

Experimental Workflow and Data Visualization

A systematic workflow is crucial for the accurate determination of solubility. The following diagram illustrates the key steps in a typical thermodynamic solubility experiment.

Caption: A generalized experimental workflow for determining the thermodynamic solubility of a compound.

Factors Influencing Solubility

The solubility of this compound, like other organic compounds, is governed by several factors:

-

Solvent Polarity: The principle of "like dissolves like" is a primary determinant. The polarity of the solvent relative to the solute will significantly impact solubility.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent-solute system.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used in solubility studies.

Conclusion

This technical guide summarizes the currently available, albeit qualitative, solubility information for this compound in common organic solvents. For drug development and process chemistry, where precise understanding of solubility is paramount, the experimental protocols provided herein offer a robust framework for generating accurate quantitative data. The successful application of these methods will enable researchers and scientists to optimize reaction conditions, develop effective purification strategies, and advance the formulation of new chemical entities.

References

An In-depth Technical Guide to the Reactivity of the Methylsulfonyl Group in Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount for modulating its physicochemical properties and biological activity. Among the various substituents, the methylsulfonyl group (-SO₂CH₃) has emerged as a highly versatile and reactive moiety, particularly in the context of nucleophilic aromatic substitution (SNA) reactions. This technical guide provides a comprehensive overview of the reactivity of the methylsulfonyl group in pyrimidines, with a focus on its application in drug development. It consolidates quantitative reactivity data, details key experimental protocols, and visualizes reaction mechanisms and experimental workflows to serve as a valuable resource for researchers in the field.

The Methylsulfonyl Group: A Superior Leaving Group in Nucleophilic Aromatic Substitution

The methylsulfonyl group, when attached to an electron-deficient pyrimidine ring, acts as an excellent leaving group in nucleophilic aromatic substitution (SNA) reactions.[1][2][3] This reactivity is attributed to the strong electron-withdrawing nature of the sulfonyl moiety, which activates the pyrimidine ring towards nucleophilic attack. The resulting methanesulfinate anion is a stable leaving group, thermodynamically favoring the substitution reaction.

The SNA reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the addition of the nucleophile to the pyrimidine ring. The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the presence of the electron-withdrawing methylsulfonyl group.

The reactivity of methylsulfonyl pyrimidines is particularly pronounced with soft nucleophiles, such as thiols.[3] This chemoselectivity has been effectively harnessed in the field of chemical biology and drug discovery for the covalent modification of cysteine residues in proteins.[1][2]

Quantitative Analysis of Reactivity

The reactivity of methylsulfonyl pyrimidines has been quantified through kinetic studies. The second-order rate constants for the reaction of 2-methylsulfonylpyrimidine with thiol-containing biological nucleophiles, N-acetylcysteine methyl ester (NACME) and glutathione (GSH), highlight the influence of the nucleophile and pH on the reaction rate.

Table 1: Second-Order Rate Constants (k) for the Reaction of 2-Methylsulfonylpyrimidine with Thiols [1][2]

| Nucleophile | pH | Rate Constant (k) (M⁻¹s⁻¹) |

| NACME | 7.0 | 4.5 x 10⁻² |

| GSH | 7.0 | 1.6 x 10⁻² |

| NACME | 6.5 | ~0.9 x 10⁻² |

| GSH | 6.5 | ~0.32 x 10⁻² |

Note: The reaction is approximately 5 times faster at pH 7.0 versus 6.5, consistent with a higher equilibrium concentration of the more nucleophilic thiolate anion.[1][2]

The superiority of the methylsulfonyl group as a leaving group is evident when compared to other common substituents on the pyrimidine ring.

Table 2: Comparative Reactivity of 2-Substituted Pyrimidines with Glutathione (GSH) [1][2]

| Leaving Group | Reactivity with GSH (at pH 7.0) |

| Methylsulfonyl | Reactive |

| Chloro | Unreactive |

| Methylthio | Unreactive |

| Hydroxy | Unreactive |

| Amino | Unreactive |

Furthermore, the nature of the heterocyclic core significantly impacts the reactivity.

Table 3: Influence of the Heterocyclic Ring on Reactivity [1][2]

| Heterocycle (with Methylsulfonyl group) | Relative Reactivity | Second-Order Rate Constant (k) with NACME at pH 7.0 (M⁻¹s⁻¹) |

| 1,3,5-Triazine | Drastically Increased | Not specified, but significantly higher than pyrimidine |

| Quinazoline | Marginally Faster | ~2.8 x 10⁻² |

| Pyrimidine | Reference | 4.5 x 10⁻² |

| 1,4-Pyrazine | Unreactive | No reaction observed |

Experimental Protocols

Synthesis of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine[4]

This three-step procedure provides a convenient and efficient route to a common methylsulfonyl pyrimidine derivative.

Step 1: Cyclocondensation to 4,6-dimethyl-1-mercaptopyrimidine

-

Acetylacetone and thiourea are subjected to cyclocondensation in the presence of hydrochloric acid.

Step 2: Methylation to 4,6-dimethyl-2-methylthiopyrimidine

-

The resulting mercaptopyrimidine is methylated using dimethyl carbonate and tetrabutylammonium bromide.

Step 3: Oxidation to 4,6-dimethyl-2-(methylsulfonyl)pyrimidine

-

The methylthio intermediate is oxidized with hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide to yield the final product.

-

The overall yield for this process is reported to be 75%.[4]

General Procedure for Nucleophilic Aromatic Substitution with a Thiol[5]

This protocol outlines a general method for the reaction of a methylsulfonyl pyrimidine with a thiol nucleophile.

Materials:

-

Methylsulfonyl-substituted pyrimidine (1.0 eq.)

-

Thiol nucleophile (1.0-1.2 eq.)

-

Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq.)

-

Aprotic solvent (e.g., DMF, DMSO, acetonitrile)

Procedure:

-

Dissolve the methylsulfonyl pyrimidine and the thiol nucleophile in the chosen solvent in a reaction vessel equipped with a magnetic stirrer.

-

Add the non-nucleophilic base to the reaction mixture.

-

Stir the reaction at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to remove inorganic salts and water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as needed.

Visualization of Mechanisms and Workflows

Caption: Mechanism of Nucleophilic Aromatic Substitution.

References

An In-depth Technical Guide to 4,6-Dimethyl-2-methylsulfonylpyrimidine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethyl-2-methylsulfonylpyrimidine is a pivotal heterocyclic intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its discovery, detailed synthetic methodologies, and its critical role in the development of pharmaceuticals and agrochemicals. This document consolidates key quantitative data, experimental protocols, and logical workflows to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction and Historical Context

The development of this compound is intrinsically linked to the broader exploration of pyrimidine chemistry for therapeutic and agricultural applications. While a precise "discovery" date for this specific molecule is not prominently documented, its emergence can be situated within the intensive research on pyrimidine derivatives that gained momentum in the mid to late 20th century. The related compound, 4,6-dimethoxy-2-methylsulfonylpyrimidine, was first synthesized in 1986 and was identified as a versatile intermediate for pesticides and pharmaceuticals[1]. This timeframe suggests that the synthesis and utility of analogous dimethylated pyrimidines, such as this compound, were likely being explored concurrently.

The primary significance of this compound lies in its function as a key building block for endothelin receptor antagonists, such as ambrisentan, which are used in the treatment of pulmonary hypertension[2][3][4]. Its utility also extends to the agrochemical field, where pyrimidine derivatives are known to exhibit herbicidal and fungicidal properties[5]. The history of this compound is therefore not one of a standalone discovery but rather of its integral role in the synthetic pathways developed to access more complex, biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 35144-22-0 | [6] |

| Molecular Formula | C₇H₁₀N₂O₂S | [7] |

| Molecular Weight | 186.23 g/mol | [7] |

| Melting Point | 79-80 °C | [6] |

| Appearance | White to Yellow to Orange powder to crystal | |

| Purity | >98.0% (GC) |

Synthesis Methodologies

Several synthetic routes to this compound have been reported, generally involving a multi-step process. A common and efficient approach starts from readily available precursors and proceeds through cyclization, methylation, and oxidation steps.

General Synthesis Workflow

The logical flow of a typical synthesis is depicted in the following diagram.

Caption: General three-step synthesis workflow for this compound.

Key Experimental Protocols

A convenient synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine involves a three-step process starting with the cyclocondensation of acetylacetone and thiourea.[2] This is followed by methylation and oxidation. An alternative synthesis of the intermediate 4,6-dimethyl-2-methylthiopyrimidine can be achieved through the condensation of S-methyl-isothiourea hydrochloride with methyl ethyl diketone.[3]

Experimental Protocol:

-

Cyclocondensation: Acetylacetone and thiourea are subjected to cyclocondensation in the presence of hydrochloric acid to yield 4,6-dimethyl-2-mercaptopyrimidine.[2]

-

Methylation: The resulting 4,6-dimethyl-2-mercaptopyrimidine is then methylated using dimethyl carbonate in the presence of a phase transfer catalyst like tetrabutylammonium bromide to give 4,6-dimethyl-2-(methylthio)pyrimidine.[2]

The final step is the oxidation of the methylthio group to a methylsulfonyl group.

Experimental Protocol 1: Using Hydrogen Peroxide and Sodium Tungstate [2]

-

To a solution of 4,6-dimethyl-2-(methylthio)pyrimidine, sodium tungstate and tetrabutylammonium bromide are added.

-

Hydrogen peroxide is then added dropwise to the mixture.

-

The reaction is stirred until completion, and the product, this compound, is isolated. This method reports an overall yield of 75% for the three-step synthesis.[2]

Experimental Protocol 2: Using Chlorine Gas [6]

-

4,6-dimethyl-2-methylthiopyrimidine (15.9 g, 103 mmol) is dissolved in a solvent mixture of 120 mL of dichloromethane and 110 mL of water.

-

Chlorine gas is passed through the solution at 0 °C until the solution turns yellow and is saturated.

-

Upon completion, the solution is purged with nitrogen to remove excess chlorine.

-

The organic phase is separated, and the aqueous phase is extracted with dichloromethane.

-

The combined organic phases are dried over anhydrous magnesium sulfate.

-

The solvent is concentrated under reduced pressure, and the product is crystallized by the addition of ether to yield 14 g (73% yield) of 2-methylsulfonyl-4,6-dimethylpyrimidine.[6]

Summary of Synthetic Data

| Starting Material(s) | Reagents | Intermediate(s) | Product | Yield | Reference |

| Acetylacetone, Thiourea | HCl, Dimethyl carbonate, (n-Bu)₄NBr, H₂O₂, Na₂WO₄ | 4,6-Dimethyl-2-mercaptopyrimidine, 4,6-Dimethyl-2-(methylthio)pyrimidine | This compound | 75% (overall) | [2] |

| 4,6-Dimethyl-2-methylthiopyrimidine | Cl₂, CH₂Cl₂, H₂O | - | This compound | 73% | [6] |

| S-methyl-isothiourea hydrochloride, Methyl ethyl diketone | Alkali, Catalyst, H₂O₂ | 4,6-Dimethyl-2-methylthiopyrimidine | This compound | - | [3] |

Role in Synthesis and Biological Relevance

The primary utility of this compound is as a versatile intermediate in the synthesis of more complex molecules with significant biological activity.

Intermediate in Pharmaceutical Synthesis

This compound is a key reactant in the preparation of [(dimethylpyrimidinyl)oxy]diphenyl butyric acid derivatives, which act as endothelin receptor antagonists.[6] One of the most notable applications is in the synthesis of Ambrisentan, a drug used to treat pulmonary hypertension.

Caption: Role of this compound in pharmaceutical synthesis.

Potential in Agrochemicals

Given that many pyrimidine derivatives exhibit herbicidal and fungicidal properties, this compound is also a valuable intermediate in the agrochemical industry.[5] The related 4,6-dimethoxypyrimidine core is found in acetolactate synthase (ALS) inhibiting herbicides.[8]

Direct Biological Activity

While the primary focus of research has been on the biological activity of the compounds synthesized from this compound, some studies suggest that pyrimidine derivatives themselves can possess a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. However, specific studies detailing the direct biological targets and signaling pathways of this compound are limited. Its high reactivity as a synthetic intermediate, due to the good leaving group nature of the methylsulfonyl moiety, is its most well-characterized feature.

Conclusion

This compound is a compound of significant industrial and academic interest, primarily due to its role as a key intermediate in the synthesis of high-value molecules in the pharmaceutical and agrochemical sectors. The synthetic routes to this compound are well-established and offer high yields. While its own "discovery" is not a singular event, its history is woven into the fabric of modern medicinal and agricultural chemistry. Future research may yet uncover direct biological activities of this versatile pyrimidine derivative, but its current importance as a synthetic building block is undisputed. This guide provides a solid foundation for researchers working with or considering the use of this compound in their synthetic endeavors.

References

- 1. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103739557B - A kind of synthetic method of 4,6-dimethyl-2-methanesulfonyl pyrimidine - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 35144-22-0 [chemicalbook.com]

- 7. This compound | C7H10N2O2S | CID 2772382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

Methodological & Application

Application Notes and Protocols: 4,6-Dimethyl-2-methylsulfonylpyrimidine in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the use of 4,6-dimethyl-2-methylsulfonylpyrimidine as a key intermediate in the synthesis of pharmacologically active compounds. The focus is on the synthesis of Ambrisentan, a potent endothelin receptor antagonist. This document includes a detailed experimental protocol, quantitative data, and a workflow diagram to facilitate its application in a research and development setting.

Introduction

This compound is a versatile chemical intermediate. The electron-withdrawing nature of the pyrimidine ring and the sulfonyl group makes the methylsulfonyl moiety an excellent leaving group in nucleophilic aromatic substitution reactions. This reactivity is harnessed in the synthesis of various compounds where the pyrimidine scaffold is a core structural element. One prominent application is in the synthesis of Ambrisentan, a drug used for the treatment of pulmonary arterial hypertension.

Synthesis of Ambrisentan

The synthesis of Ambrisentan involves the nucleophilic substitution of the methylsulfonyl group from this compound by the alkoxide of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid.

Reaction Scheme

Caption: Synthesis of Ambrisentan from its key precursors.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of Ambrisentan.[1]

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) | Purity (%) |

| (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid | 272.30 | 3.6 | 13.1 | - | >99.0 |

| This compound | 186.22 | 3.63 | 19.6 | - | >99.0 |

| Sodium Amide (NaNH₂) | 39.01 | 1.0 | 25.6 | - | - |

| Ambrisentan | 378.42 | 4.27 | 11.3 | 86.1 | >99.0 |

Experimental Protocol

This protocol is adapted from a published synthesis of Ambrisentan.[1]

Materials:

-

(S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid

-

4,6-dimethyl-2-(methylsulfonyl)pyrimidine

-

Sodium amide (NaNH₂)

-

N,N-Dimethylformamide (DMF)

-

10% Sulfuric acid (H₂SO₄) aqueous solution

-

Ethyl acetate

-

Water

-

Saturated Sodium Chloride (NaCl) solution

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, dissolve 3.6 g (13.1 mmol) of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid and 1.0 g (25.6 mmol) of sodium amide in 20 mL of DMF.

-

Slowly add a solution of 3.63 g (19.6 mmol) of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine in 10 mL of DMF to the mixture.

-

Stir the reaction mixture for 5 hours at room temperature.

-

Quench the reaction by adding 20 mL of water.

-

Acidify the solution to a pH of 2 using a 10% H₂SO₄ aqueous solution.

-

Extract the mixture with ethyl acetate (4 x 50 mL).

-

Combine the organic layers and wash with 30 mL of water, followed by 30 mL of saturated NaCl solution.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Ambrisentan.

Caption: Workflow for the synthesis of Ambrisentan.

Conclusion

This compound serves as a crucial intermediate for the synthesis of Ambrisentan, demonstrating its utility in the development of pharmaceuticals. The provided protocol and data offer a solid foundation for researchers engaged in the synthesis of related compounds. The straightforward nature of the nucleophilic aromatic substitution allows for a high-yielding and efficient synthesis process.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,6-Dimethyl-2-methylsulfonylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethyl-2-methylsulfonylpyrimidine is a versatile reagent in synthetic and medicinal chemistry, primarily utilized for its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further activated by the powerful electron-withdrawing methylsulfonyl group at the C2 position, renders this position highly electrophilic. The methylsulfonyl group is an excellent leaving group, facilitating the introduction of a wide array of nucleophiles under relatively mild conditions. This reactivity profile makes this compound a valuable building block for the synthesis of diverse substituted pyrimidines, which are prominent scaffolds in many biologically active compounds.

These application notes provide detailed protocols for the nucleophilic aromatic substitution on this compound with various nucleophiles, including amines, thiols, and alcohols.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C2 position of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group, in this case, the methylsulfinate anion, is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

Experimental Protocols

General Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

This compound can be an irritant; appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[1]

-

Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are recommended for reactions involving sensitive nucleophiles or bases to prevent hydrolysis of the starting material or product.[2]

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes the general procedure for the reaction of this compound with primary and secondary amines.

Materials:

-

This compound

-

Amine nucleophile (primary or secondary)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetonitrile (MeCN))[2][3]

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate (K2CO3))[2][3]

-

Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

-

Standard work-up and purification reagents and equipment.

Procedure:

-

To a solution of this compound (1.0 equiv.) in the chosen anhydrous solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to 80-120 °C) for the required time (typically 2-24 hours).[2]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4,6-dimethylpyrimidine derivative.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines the reaction with thiol nucleophiles to form 2-thioether-substituted pyrimidines.

Materials:

-

This compound

-

Thiol nucleophile

-

Base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3), Sodium thiomethoxide (NaSMe))[4]

-

Anhydrous solvent (e.g., THF, DMF)[4]

-

Reaction vessel

-

Standard work-up and purification reagents and equipment.

Procedure:

-

If using a base like K2CO3, add the thiol (1.1 equiv.) and the base (1.5 equiv.) to a solution of this compound (1.0 equiv.) in the chosen solvent.

-